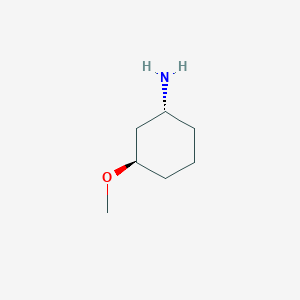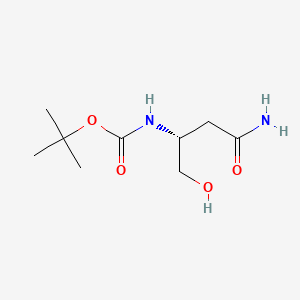
trans-3-Methoxycyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3-Methoxycyclohexanamine is a chemical compound used in scientific research . It has diverse applications, contributing to the advancement of various studies and experiments .
Molecular Structure Analysis
The molecular formula of this compound is C7H15NO . It has an average mass of 129.200 Da and a monoisotopic mass of 129.115356 Da .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm^3, a boiling point of 174.5±33.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.3 mmHg at 25°C . It also has a molar refractivity of 37.7±0.4 cm^3, a polar surface area of 35 Å^2, and a molar volume of 137.0±5.0 cm^3 .Aplicaciones Científicas De Investigación
Trans-3-Methoxycyclohexanamine has a variety of applications in scientific research. It can be used to study the effects of aliphatic amines on biological systems, as well as to study the effects of other organic compounds. It can also be used to study the effects of drugs on the body, and to develop new drugs and treatments. This compound has also been used to study the effects of environmental pollutants on biological systems.
Mecanismo De Acción
The mechanism of action of trans-3-Methoxycyclohexanamine is not fully understood, but it is believed to interact with certain proteins in the body. It is thought to bind to certain proteins in the cell membrane, which then triggers changes in the cell’s physiology. This can lead to changes in the body’s metabolism, as well as changes in the levels of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have a stimulatory effect on the body’s metabolism, as well as a sedative effect on the nervous system. It has also been found to affect the levels of certain hormones and neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-3-Methoxycyclohexanamine has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also relatively safe to use, as it does not have any known toxic effects. However, it does have some limitations for use in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it has a relatively short shelf life, which can make it difficult to store for long periods of time.
Direcciones Futuras
There are several potential future directions for the use of trans-3-Methoxycyclohexanamine in scientific research. It could be used to study the effects of environmental pollutants on biological systems, as well as to develop new drugs and treatments. It could also be used to study the effects of aliphatic amines on biological systems, as well as to study the effects of other organic compounds. Additionally, it could be used to study the effects of drugs on the body, and to develop new drugs and treatments. Finally, it could be used to study the effects of other compounds on the body, and to develop new drugs and treatments.
Métodos De Síntesis
Trans-3-Methoxycyclohexanamine can be synthesized from 3-methoxycyclohexanol and ammonia. The synthesis process begins with the reaction of 3-methoxycyclohexanol and ammonia in the presence of a catalyst such as zinc chloride. This reaction produces the desired this compound and water as a byproduct. The reaction can be conducted at room temperature or higher temperatures, depending on the desired yield.
Propiedades
IUPAC Name |
(1R,3R)-3-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGZGROVQGEGIO-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC[C@H](C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-(Furan-2-yl)-6'-methyl-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363248.png)


![Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate](/img/structure/B6363261.png)

![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate](/img/structure/B6363265.png)

![Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B6363296.png)



![1-(((((4-Fluorophenyl)methyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363316.png)

![Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6363325.png)